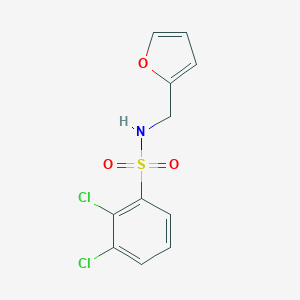![molecular formula C13H20ClNO2 B275527 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly referred to as Clenbuterol, and it has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.
Mecanismo De Acción
Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which are primarily located in the smooth muscle cells of the airways. This binding activates a signaling pathway that leads to relaxation of the smooth muscles, resulting in bronchodilation. Clenbuterol also has anabolic effects on skeletal muscle, which is thought to be due to its ability to increase protein synthesis and decrease protein degradation.
Biochemical and Physiological Effects:
Clenbuterol has a number of biochemical and physiological effects on the body. It increases heart rate and cardiac output, which can lead to increased blood pressure. It also stimulates glycogenolysis and lipolysis, which can result in increased blood glucose and free fatty acid levels. Clenbuterol has been shown to increase muscle mass and reduce body fat in animals, although its effects in humans are less clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, there are also some limitations to its use. Clenbuterol has a relatively short half-life in the body, which can make it difficult to maintain steady-state concentrations. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are a number of potential future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart. Another area of interest is its anabolic effects on skeletal muscle, and whether these effects can be harnessed for therapeutic purposes. Finally, there is also interest in developing more selective beta-2 adrenergic agonists that have fewer side effects than Clenbuterol.
Métodos De Síntesis
The synthesis of Clenbuterol involves the reaction of 3-chloro-4-ethoxybenzylamine with 2-methyl-2-propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using chromatography techniques. The yield of Clenbuterol is typically around 70-80%.
Aplicaciones Científicas De Investigación
Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to improve lung function in patients with asthma and 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol by relaxing the smooth muscles of the airways. Clenbuterol has also been investigated for its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart.
Propiedades
Fórmula molecular |
C13H20ClNO2 |
|---|---|
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H20ClNO2/c1-4-17-12-6-5-10(7-11(12)14)8-15-13(2,3)9-16/h5-7,15-16H,4,8-9H2,1-3H3 |
Clave InChI |
UBQOWQXMWHBLFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)



![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)